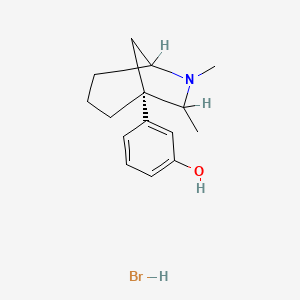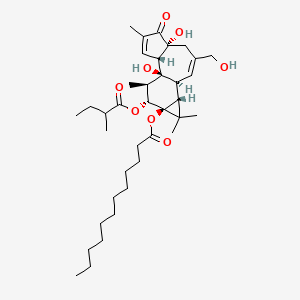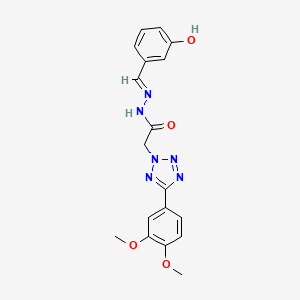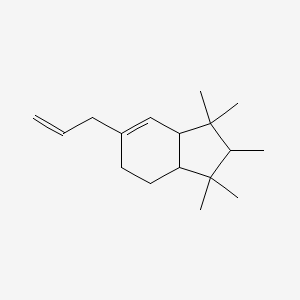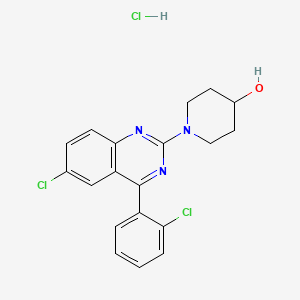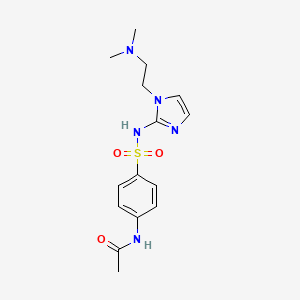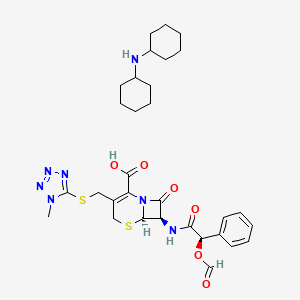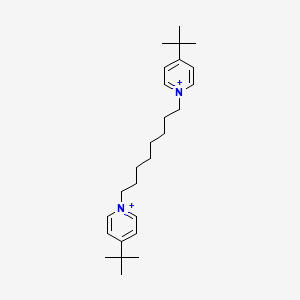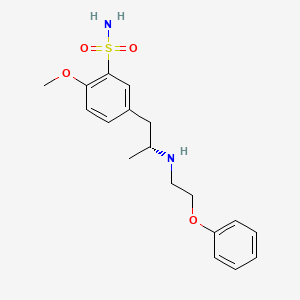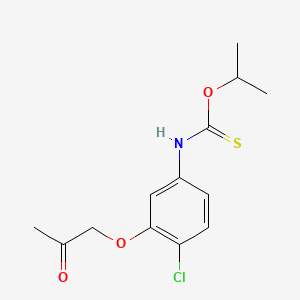![molecular formula C19H15NNa2O5 B12772666 disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene CAS No. 72829-00-6](/img/structure/B12772666.png)
disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer is a complex organic compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer typically involves the polymerization of ethenylbenzene (styrene) with N-(4-carboxyphenyl)-3-carboxy-2-propenamide. The reaction is carried out under controlled conditions, often using free radical polymerization techniques. The presence of disodium salt enhances the solubility of the polymer in aqueous solutions, making it easier to handle and process.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions. Catalysts and initiators are used to control the polymerization process, ensuring a high yield and consistent quality of the final product. The polymer is then purified and processed into various forms, such as films, coatings, or powders, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can modify the polymer’s properties.
Substitution: The aromatic rings in the polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the polymer structure.
Scientific Research Applications
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of other complex molecules and materials. Its unique structure allows for various chemical modifications, making it a valuable tool in synthetic chemistry.
Biology: In biological research, the polymer can be used to create biocompatible materials for drug delivery systems, tissue engineering, and biosensors.
Medicine: The polymer’s biocompatibility and functionalizability make it suitable for medical applications, such as in the development of medical implants, wound dressings, and diagnostic devices.
Industry: Industrial applications include its use as a coating material, adhesive, and in the production of high-performance composites. Its thermal stability and mechanical properties make it ideal for use in harsh environments.
Mechanism of Action
The mechanism by which Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer exerts its effects depends on its specific application
Chemical Interactions: The polymer can form covalent or non-covalent bonds with other molecules, leading to changes in their chemical properties.
Biological Interactions: In biological systems, the polymer can interact with cellular components, such as proteins and nucleic acids, influencing cellular processes and functions.
Physical Interactions: The polymer’s physical properties, such as its thermal stability and mechanical strength, play a crucial role in its performance in industrial applications.
Comparison with Similar Compounds
Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer can be compared with other similar compounds, such as:
Poly(styrene-co-maleic anhydride): This polymer has similar applications but lacks the carboxyphenyl groups, which can limit its functionality.
Poly(acrylic acid): While this polymer has carboxyl groups, it does not have the aromatic structure of ethenylbenzene, resulting in different chemical and physical properties.
Poly(vinyl alcohol): This polymer is used in similar applications but has different solubility and mechanical properties due to the absence of aromatic rings.
The unique combination of ethenylbenzene and carboxyphenyl groups in Ethenylbenzene, N-(4-carboxyphenyl)-3-carboxy-2-propenamide, disodium salt polymer provides it with distinct properties that make it suitable for a wide range of applications.
Properties
CAS No. |
72829-00-6 |
|---|---|
Molecular Formula |
C19H15NNa2O5 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene |
InChI |
InChI=1S/C11H9NO5.C8H8.2Na/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17;1-2-8-6-4-3-5-7-8;;/h1-6H,(H,12,13)(H,14,15)(H,16,17);2-7H,1H2;;/q;;2*+1/p-2/b6-5+;;; |
InChI Key |
JNXVTADZCKOUEZ-FWMLTEASSA-L |
Isomeric SMILES |
C=CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])NC(=O)/C=C/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])NC(=O)C=CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




